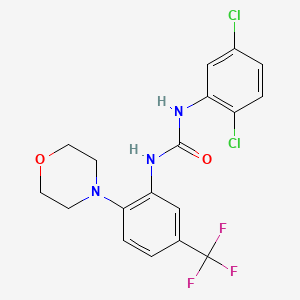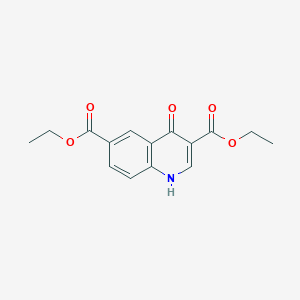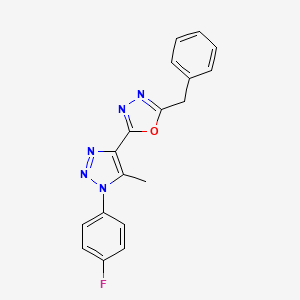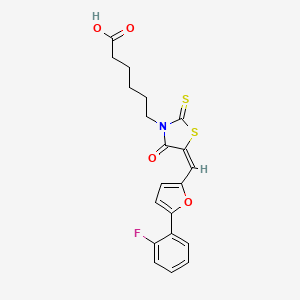![molecular formula C21H29N3O2S B2488708 Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate CAS No. 931334-02-0](/img/structure/B2488708.png)
Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxylate is a complex organic compound characterized by a spirocyclic framework
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate is utilized as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for novel transformations and the development of new synthetic methodologies.
Biology
The compound's bioactive potential is explored in biological research, particularly for its interactions with biological macromolecules. It may serve as a lead compound in drug discovery, targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound's pharmacological properties are investigated for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry
Industrially, this compound is explored for its potential in material science, particularly in the development of advanced polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the Spirocyclic Core: : The initial step often involves a cyclization reaction to form the spirocyclic core, using reagents such as cyclic amines and haloarenes under reflux conditions.
Substitution Reactions: : Subsequent substitution reactions introduce the tert-butyl, ethylthio, and p-tolyl groups. These steps may involve nucleophilic aromatic substitution (SNAr) reactions or Friedel-Crafts alkylation.
Industrial Production Methods
In industrial settings, the compound is synthesized using scalable methods, focusing on optimizing yield and purity. This may include:
Continuous Flow Synthesis: : Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: : Employing specific catalysts to facilitate key reaction steps, improving overall reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically targeting the sulfur and aromatic components.
Reduction: : Reduction reactions may involve the azaspiro structure, potentially leading to ring-opening or hydrogenation.
Substitution: : Various substitution reactions can modify the aromatic rings, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) in hydrogenation.
Substituting Agents: : Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products
The major products from these reactions depend on the specific reaction conditions but often include derivatives with modified functional groups, such as halogenated or nitro-substituted compounds.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The mechanism often involves:
Molecular Targets: : Binding to enzymes or receptors, altering their activity.
Pathways: : Modulating biochemical pathways, such as signal transduction or metabolic processes.
For instance, it may inhibit a specific enzyme by forming a stable complex, preventing the enzyme from catalyzing its natural substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(methylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
Tert-butyl 2-(ethylthio)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-7-carboxylate
Uniqueness
The uniqueness of Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate lies in its specific substitution pattern, which imparts distinctive chemical reactivity and potential biological activity. This makes it a valuable compound for further research and applications.
This detailed overview should give you a comprehensive understanding of this compound, from its synthesis to its various scientific applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-ethylsulfanyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-6-27-18-17(16-9-7-15(2)8-10-16)22-21(23-18)11-13-24(14-12-21)19(25)26-20(3,4)5/h7-10H,6,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMLDKJFZIEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)N=C1C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
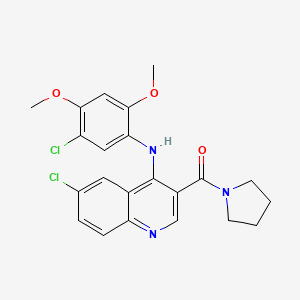
![2-(3-Methylphenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2488627.png)
![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)
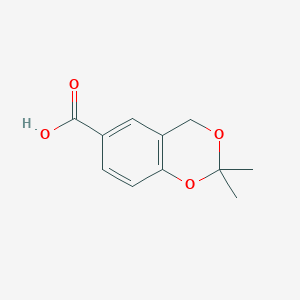
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
![N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2488634.png)
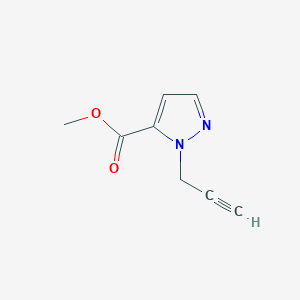
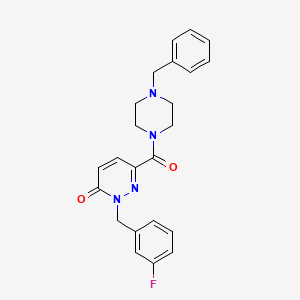
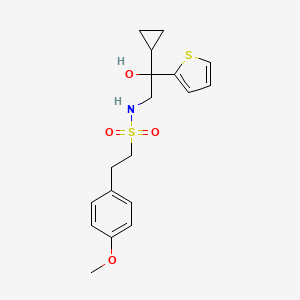
![1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine](/img/structure/B2488641.png)
